1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide
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Overview
Description
1-Cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.3 g/mol. This compound has garnered attention in scientific research due to its potential biological activity and diverse applications.
Mechanism of Action
Target of Action
This compound is a versatile chemical with potential applications in pharmaceuticals, agrochemicals, and material science . Its unique combination of a cyano group, a sulfonamide moiety, and two methoxy substituents on the phenyl ring endows it with exceptional reactivity and selectivity .
Mode of Action
Its unique molecular structure suggests that it may interact with its targets through its cyano group, sulfonamide moiety, and methoxy substituents . These functional groups could potentially form various types of chemical bonds with target molecules, altering their structure and function.
Biochemical Pathways
Given its potential applications in pharmaceuticals and agrochemicals, it is plausible that this compound could interact with a variety of biochemical pathways, depending on the specific context of its use .
Result of Action
Given its potential applications in various fields, it is likely that the effects of this compound would vary depending on the specific context of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide . Factors such as temperature, pH, and the presence of other chemicals could potentially affect how this compound interacts with its targets and performs its functions.
Preparation Methods
Chemical Reactions Analysis
1-Cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the methanesulfonamide group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone, amine, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
1-Cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry: It is used in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.
Comparison with Similar Compounds
1-Cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but with different substituents on the phenyl ring, affecting their biological activity and chemical reactivity.
Methanesulfonamide derivatives: Compounds with the methanesulfonamide group but different functional groups, which can lead to variations in their applications and effectiveness.
Cyano-substituted compounds: Molecules with a cyano group but different core structures, providing insights into the role of the cyano group in biological and chemical processes
Properties
IUPAC Name |
1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-16-10-4-3-9(7-11(10)17-2)8-13-18(14,15)6-5-12/h3-4,7,13H,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXQTMJHDPXALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)CC#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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